Olive oil - 8001-25-0

Olive oil

Catalog Number: EVT-6727739
CAS Number: 8001-25-0
Molecular Formula: C98H184O10
Molecular Weight: 1522.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olive oil, specifically extra virgin olive oil, is studied for its biological activities in cellular and animal models. [, , , , , , ] Its components, including oleic acid and polyphenols, exhibit antioxidant, anti-inflammatory, and potential anticancer properties. [, , , , , , , , ]

Future Directions
  • Exploring the potential of novel analytical techniques: Utilizing advanced techniques like metabolomics and lipidomics to gain deeper insights into olive oil composition and its impact on health. [, ]

Biology

Source

Olive oil is derived from the fruit of the olive tree, primarily cultivated in Mediterranean regions such as Spain, Italy, Greece, and Turkey. The extraction process involves pressing or crushing olives to release their oil content. The quality and characteristics of the oil can vary significantly based on factors such as the olive variety, growing conditions, and extraction methods employed.

Classification

Olive oil is classified into several categories based on chemical composition and sensory characteristics:

  • Extra Virgin Olive Oil: Cold-pressed from fresh olives with no defects and an acidity level of less than 0.8%.
  • Virgin Olive Oil: Also cold-pressed but may have slight defects; acidity levels up to 2%.
  • Refined Olive Oil: Made from virgin olive oils that have been refined to remove defects; typically has a neutral flavor.
  • Olive Pomace Oil: Extracted from the leftover pulp after the first pressing, often using solvents.
Synthesis Analysis

Methods

Olive oil synthesis primarily refers to the extraction processes rather than chemical synthesis as seen in other compounds. The main methods include:

  • Cold Pressing: Mechanical extraction without heat, preserving flavor and nutrients.
  • Hot Extraction: Involves heating olives to increase yield but may degrade quality.
  • Solvent Extraction: Uses solvents to extract oil from pomace; often results in lower quality oil.

Technical Details

The cold pressing method involves crushing olives to form a paste, which is then mechanically pressed to separate the oil from the solid components. This method retains most of the oil's natural flavors and health benefits. Hot extraction involves heating the paste before pressing, which can increase yield but may also lead to oxidation and loss of volatile compounds.

Molecular Structure Analysis

Structure

The primary components of olive oil are triglycerides, which consist of three fatty acid molecules esterified to a glycerol backbone. The fatty acids can vary widely in structure, including:

  • Monounsaturated Fatty Acids: Such as oleic acid (C18:1).
  • Polyunsaturated Fatty Acids: Such as linoleic acid (C18:2).
  • Saturated Fatty Acids: Such as palmitic acid (C16:0).

Data

The molecular formula for oleic acid is C18H34O2, with a molecular weight of approximately 282.47 g/mol. The structural representation can be depicted as follows:

TriglycerideGlycerol+3×Fatty Acids\text{Triglyceride}\rightarrow \text{Glycerol}+3\times \text{Fatty Acids}
Chemical Reactions Analysis

Reactions

Olive oil undergoes several chemical reactions during processing and storage:

  • Hydrolysis: Breakdown of triglycerides into free fatty acids and glycerol.
  • Oxidation: Reaction with oxygen leading to rancidity; this process can be accelerated by light and heat.
  • Esterification: Formation of esters when fatty acids react with alcohols.

Technical Details

The oxidation process can be monitored through parameters such as peroxide value (PV) and anisidine value (AV), which indicate the extent of primary and secondary oxidation products. High levels of these values suggest poor quality or rancidity.

Mechanism of Action

Process

The health benefits attributed to olive oil are largely due to its high content of monounsaturated fats and bioactive compounds such as phenolic compounds. These compounds exhibit antioxidant properties that help mitigate oxidative stress in the body.

Data

Research indicates that phenolic compounds like oleuropein and hydroxytyrosol contribute significantly to the anti-inflammatory effects associated with olive oil consumption. Studies have shown that regular intake can lower markers of inflammation and improve cardiovascular health.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Ranges from green to golden-yellow depending on the type of olives used.
  • Odor: Characteristic fruity or grassy aroma.
  • Taste: Can be fruity, bitter, or pungent depending on processing.

Chemical Properties

Key chemical properties include:

  • Acidity Level: A measure of free fatty acids; extra virgin olive oil should have less than 0.8% acidity.
  • Peroxide Value: Indicates freshness; lower values signify better quality.

Relevant data includes typical ranges for these parameters:

PropertyExtra Virgin Olive OilVirgin Olive OilRefined Olive Oil
Acidity (%)< 0.8< 2< 0.3
Peroxide Value (meq O2/kg)< 20< 20< 10
Applications

Scientific Uses

Olive oil is not only a culinary staple but also plays significant roles in scientific research:

  • Nutraceuticals: Investigated for cardiovascular benefits due to its lipid profile.
  • Cosmetics: Used in formulations for its moisturizing properties.
  • Pharmaceuticals: Explored for potential therapeutic effects against diseases such as cancer due to its bioactive compounds.

Properties

CAS Number

8001-25-0

Product Name

Olive oil

IUPAC Name

ethyl hexadecanoate;ethyl octadeca-9,12-dienoate;ethyl octadecanoate;ethyl octadeca-9,12,15-trienoate;ethyl octadec-9-enoate

Molecular Formula

C98H184O10

Molecular Weight

1522.5 g/mol

InChI

InChI=1S/C20H40O2.C20H38O2.C20H36O2.C20H34O2.C18H36O2/c4*1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-19H2,1-2H3;11-12H,3-10,13-19H2,1-2H3;8-9,11-12H,3-7,10,13-19H2,1-2H3;5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3;3-17H2,1-2H3

InChI Key

NWUIOBPENFDKLG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC

Solubility

Soluble in ether, chloroform, and carbon disulfide; sparingly soluble in alcohol
Slightly soluble in alcohol; miscible with ether, chloroform, carbon disulfide
INSOL IN WATER

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC

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